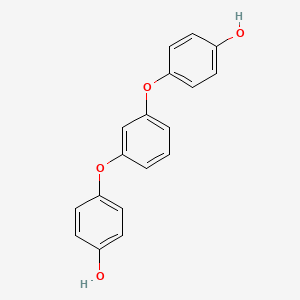

1,3-Bis(4-hydroxyphenoxy)benzene

Description

Properties

IUPAC Name |

4-[3-(4-hydroxyphenoxy)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLPIPXJJJUBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)OC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347822 | |

| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126716-90-3 | |

| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 1,3-Bis(4-hydroxyphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxyphenoxy)benzene, also known as Resorcinol Bis(4-hydroxyphenyl) Ether, is a polyether compound with the chemical formula C₁₈H₁₄O₄ and a molecular weight of 294.31 g/mol [1]. This molecule is of significant interest in polymer chemistry, particularly in the synthesis of high-performance polymers like polyetheretherketone (PEEK), due to its structural rigidity and thermal stability[2]. Accurate and comprehensive characterization of this molecule is paramount for its application in materials science and drug development. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

This document will delve into the theoretical underpinnings of each technique as they apply to 1,3-Bis(4-hydroxyphenoxy)benzene, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data.

Molecular Structure of 1,3-Bis(4-hydroxyphenoxy)benzene

Caption: Molecular structure of 1,3-Bis(4-hydroxyphenoxy)benzene.

I. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The principle lies in the fact that chemical bonds vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, absorption occurs. This results in a unique spectral fingerprint of the molecule.

A. Predicted FTIR Spectrum of 1,3-Bis(4-hydroxyphenoxy)benzene

Based on its molecular structure, the following table summarizes the expected characteristic absorption bands for 1,3-Bis(4-hydroxyphenoxy)benzene.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3600-3200 | O-H (Phenol) | Stretching | Strong, Broad |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium |

| 1600-1475 | C=C (Aromatic) | Stretching | Medium-Strong |

| 1260-1000 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |

| 900-675 | C-H (Aromatic) | Out-of-plane Bending | Strong |

B. Experimental Protocol for FTIR Analysis

This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample like 1,3-Bis(4-hydroxyphenoxy)benzene using the KBr pellet method. This method is chosen to minimize interference from the sample matrix.

1. Sample Preparation (KBr Pellet Method):

-

Rationale: The use of potassium bromide (KBr) is ideal as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

-

Procedure:

-

Grind a small amount (1-2 mg) of 1,3-Bis(4-hydroxyphenoxy)benzene into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding for several minutes to ensure a homogenous mixture.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

2. Instrument Parameters:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.

3. Data Acquisition and Interpretation:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the FTIR spectrum.

-

Process the spectrum (e.g., baseline correction) as needed.

-

Identify and label the characteristic absorption peaks and compare them with the predicted values and reference spectra.

Caption: Experimental workflow for FTIR analysis.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its elemental composition. Furthermore, the fragmentation pattern of the molecular ion can be used to elucidate the structure of the molecule.

A. Predicted Mass Spectrum and Fragmentation of 1,3-Bis(4-hydroxyphenoxy)benzene

For 1,3-Bis(4-hydroxyphenoxy)benzene, Electron Ionization (EI) is a common ionization method. The expected key peaks in the mass spectrum are detailed below.

| m/z | Proposed Fragment | Description |

| 294 | [C₁₈H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 295 | [¹³CC₁₇H₁₄O₄]⁺ | M+1 isotope peak |

| 201 | [C₁₂H₉O₃]⁺ | Loss of a hydroxyphenoxy radical |

| 185 | [C₁₂H₉O₂]⁺ | Fission of the ether linkage |

| 157 | - | A significant fragment observed in experimental data[3] |

| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |

Fragmentation Pathway:

Aromatic ethers are known to produce stable molecular ions due to the delocalization of electrons in the aromatic rings. Fragmentation often occurs at the ether linkages. The stability of the resulting fragments dictates the major peaks observed in the spectrum.

Caption: Predicted mass spectrometry fragmentation pathway.

B. Experimental Protocol for Mass Spectrometry Analysis

This protocol describes a general procedure for the analysis of 1,3-Bis(4-hydroxyphenoxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Rationale: The sample must be dissolved in a suitable volatile solvent for introduction into the GC.

-

Procedure:

-

Prepare a stock solution of 1,3-Bis(4-hydroxyphenoxy)benzene in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

2. Instrument Parameters (GC-MS with EI):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3. Data Acquisition and Interpretation:

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 1,3-Bis(4-hydroxyphenoxy)benzene.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with library spectra and the predicted fragmentation pattern for confirmation.

III. Conclusion

The combined application of FTIR and Mass Spectrometry provides a robust and comprehensive characterization of 1,3-Bis(4-hydroxyphenoxy)benzene. FTIR spectroscopy confirms the presence of key functional groups (phenolic O-H, aromatic C-H, and aryl ether C-O), while mass spectrometry provides the molecular weight and valuable structural information through its fragmentation pattern. The detailed protocols and interpretation guidelines presented in this document serve as a valuable resource for researchers and scientists working with this important chemical compound, ensuring accurate and reliable analytical results.

References

-

PubChem. (n.d.). 1,3-Bis(4-hydroxyphenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(3-hydroxyphenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Retrieved from [Link]

-

PureSynth. (n.d.). 13-Bis(4-Hydroxyphenoxy)Benzene 98.0%(GC). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,3-Bis(4-hydroxyphenoxy)benzene. Retrieved from [Link]

-

Yang, M., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15), 1351-1358. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). Retrieved from [Link]

-

Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,3-Bis(4-hydroxyphenoxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-hydroxyphenoxy)benzene, a key monomer in the synthesis of high-performance polymers. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand and determine its solubility in various organic solvents. The guide delves into the theoretical principles governing the solubility of this aromatic ether, provides qualitative solubility predictions based on its molecular structure, and presents a detailed experimental protocol for accurate solubility determination. Furthermore, it introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection and provides estimated parameters for 1,3-Bis(4-hydroxyphenoxy)benzene.

Introduction: The Significance of 1,3-Bis(4-hydroxyphenoxy)benzene and Its Solubility

1,3-Bis(4-hydroxyphenoxy)benzene, also known as Resorcinol Bis(4-hydroxyphenyl) Ether, is a crucial building block in the synthesis of advanced polymers such as poly(ether ether ketone) (PEEK) and other polyaryletherketones (PAEKs).[1] These high-performance thermoplastics are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in demanding applications across the aerospace, automotive, electronics, and medical industries.

The solubility of 1,3-Bis(4-hydroxyphenoxy)benzene in organic solvents is a critical parameter that dictates its handling, processing, and reactivity during polymerization. A thorough understanding of its solubility behavior is paramount for:

-

Reaction Kinetics and Control: Ensuring a homogeneous reaction medium for consistent polymer chain growth and molecular weight distribution.

-

Processability and Formulation: Developing suitable solvent systems for casting films, spinning fibers, and creating coatings.

-

Purification: Selecting appropriate solvents for crystallization and removal of impurities.

-

Material Characterization: Preparing solutions for analytical techniques such as spectroscopy and chromatography.

This guide aims to equip researchers with the foundational knowledge and practical tools to effectively address the solubility challenges associated with this important monomer.

Physicochemical Properties of 1,3-Bis(4-hydroxyphenoxy)benzene

A fundamental understanding of the physicochemical properties of 1,3-Bis(4-hydroxyphenoxy)benzene is essential for predicting its solubility.

Table 1: Physicochemical Properties of 1,3-Bis(4-hydroxyphenoxy)benzene

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄O₄ | [2] |

| Molecular Weight | 294.31 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 135.0 to 139.0 °C | [3] |

| Synonyms | Resorcinol Bis(4-hydroxyphenyl) Ether | [3] |

| XLogP3 | 4.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Central Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Phenoxy Group 1 O1 [pos="-1.74,1!", label="O"]; C7 [pos="-2.61,0.5!", label="C"]; C8 [pos="-3.48,1!", label="C"]; C9 [pos="-4.35,0.5!", label="C"]; C10 [pos="-4.35,-0.5!", label="C"]; C11 [pos="-3.48,-1!", label="C"]; C12 [pos="-2.61,-0.5!", label="C"]; O3 [pos="-5.22,1!", label="OH"];

// Phenoxy Group 2 O2 [pos="1.74,-1!", label="O"]; C13 [pos="2.61,-0.5!", label="C"]; C14 [pos="3.48,-1!", label="C"]; C15 [pos="4.35,-0.5!", label="C"]; C16 [pos="4.35,0.5!", label="C"]; C17 [pos="3.48,1!", label="C"]; C18 [pos="2.61,0.5!", label="C"]; O4 [pos="5.22,-1!", label="OH"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- O3; C4 -- O2; O2 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C13; C15 -- O4; }

Figure 1: Molecular Structure of 1,3-Bis(4-hydroxyphenoxy)benzene

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For 1,3-Bis(4-hydroxyphenoxy)benzene, the key structural features influencing its solubility are:

-

Polarity: The molecule possesses a significant degree of polarity due to the presence of two ether linkages (-O-) and two hydroxyl (-OH) groups. These groups create regions of partial negative and positive charges, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the ether linkages and hydroxyl groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a dominant factor in its solubility in protic solvents (e.g., alcohols) and other hydrogen bond-accepting solvents (e.g., ketones, ethers).

-

Aromatic Rings: The three benzene rings contribute to the molecule's nonpolar character through van der Waals forces (specifically, London dispersion forces). These aromatic regions will interact favorably with nonpolar or aromatic solvents.

Based on these features, a qualitative prediction of solubility can be made:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, where hydrogen bonding and strong dipole-dipole interactions can occur.

-

Moderate Solubility: Expected in solvents with intermediate polarity like acetone, tetrahydrofuran (THF), and ethyl acetate, which can act as hydrogen bond acceptors.

-

Low Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, where the polar hydroxyl and ether groups cannot be effectively solvated.

Predictive Approach: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting the solubility of a solute in a solvent.[4][5] The total Hildebrand solubility parameter is divided into three components:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar interactions.

-

δh: The energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.

While experimental determination of HSP for a new molecule is complex, they can be estimated using group contribution methods.[6][7] Based on the molecular structure of 1,3-Bis(4-hydroxyphenoxy)benzene, the following HSP values have been estimated using a group contribution approach.

Table 2: Estimated Hansen Solubility Parameters for 1,3-Bis(4-hydroxyphenoxy)benzene and Common Organic Solvents (in MPa⁰.⁵)

| Substance | δd | δp | δh |

| 1,3-Bis(4-hydroxyphenoxy)benzene (Estimated) | 18.5 | 8.0 | 12.5 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Note: These are estimated values and should be used as a predictive tool, with experimental verification being essential.

Experimental Protocol for Solubility Determination

The following detailed protocol describes the isothermal saturation method, a reliable gravimetric technique for determining the solubility of a solid compound in an organic solvent.[8][9][10]

Materials and Equipment

-

1,3-Bis(4-hydroxyphenoxy)benzene (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

Experimental Workflow

Figure 2: Workflow for Isothermal Saturation Method

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-Bis(4-hydroxyphenoxy)benzene to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrated, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a syringe filter. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

-

Record the total weight of the dish/vial and the saturated solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum desiccator can also be used for gentle drying.

-

Once the solvent is completely removed, cool the dish/vial to room temperature in a desiccator and weigh it again to determine the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

Mass of solvent = (Mass of dish + saturated solution) - (Mass of dish + dry solute)

-

Solubility ( g/100 g solvent) = (Mass of dry solute / Mass of solvent) x 100

-

Assuming the density of the solvent is known, the solubility can also be expressed as g/100 mL.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1,3-Bis(4-hydroxyphenoxy)benzene in organic solvents. While quantitative data remains sparse in the literature, the principles of "like dissolves like," informed by the molecule's polar hydroxyl and ether functionalities and its aromatic backbone, suggest a preference for polar organic solvents. The estimated Hansen Solubility Parameters offer a valuable predictive tool for initial solvent screening.

For definitive solubility data, the detailed isothermal saturation method presented herein provides a robust and reliable experimental protocol. By leveraging the theoretical understanding and practical methodologies outlined in this guide, researchers can confidently select appropriate solvents and accurately determine the solubility of 1,3-Bis(4-hydroxyphenoxy)benzene, thereby optimizing its use in the synthesis of high-performance polymers and other advanced materials.

References

-

MySkinRecipes. 1,3-Bis(4-hydroxyphenoxy)benzene. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

ResearchGate. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

-

Scribd. Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

MDPI. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

-

Mustansiriyah University. Determination of Solubility by Gravimetric Method. [Link]

-

ResearchGate. Studies on the solubility of phenolic compounds. [Link]

-

YouTube. HSPiP HSP Estimation. [Link]

-

ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

-

Chemistry LibreTexts. Physical Properties of Ether. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

ResearchGate. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ACS Publications. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

University of Limerick. Prediction of solubility of solid organic compounds in solvents by UNIFAC. [Link]

-

PubChem. 1,3-Bis(4-hydroxyphenoxy)benzene. [Link]

-

EBSCO Information Services. Ethers | Research Starters. [Link]

-

Research India Publications. A New Approach to Estimate Hansen Solubility Parameters using Maple Software. [Link]

-

Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SubsTech. CLASSIFICATION OF SOLVENTS. [Link]

-

ResearchGate. A general class of organic solvents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. kinampark.com [kinampark.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Crystal Structure of 1,3-Bis(4-hydroxyphenoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of 1,3-Bis(4-hydroxyphenoxy)benzene. As a key monomer in the production of high-performance polymers such as Polyetheretherketone (PEEK), a thorough understanding of its solid-state structure is paramount for controlling polymer properties and advancing materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We delve into a detailed, step-by-step synthesis protocol, methods for obtaining single crystals, and a dual approach to structure elucidation: theoretical prediction via computational modeling and experimental determination through X-ray diffraction techniques.

Introduction: The Significance of 1,3-Bis(4-hydroxyphenoxy)benzene

1,3-Bis(4-hydroxyphenoxy)benzene is a crucial building block in the synthesis of advanced polyaromatic ether ketones. These polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in demanding sectors like aerospace, automotive, and medical implants[1]. The precise three-dimensional arrangement of monomer units within a polymer chain, which is influenced by the monomer's crystal structure, dictates the macroscopic properties of the final material. Therefore, a detailed understanding of the crystal structure of 1,3-Bis(4-hydroxyphenoxy)benzene is not merely an academic exercise but a critical step in the rational design of next-generation high-performance materials.

This guide will navigate through the essential experimental and computational workflows required to elucidate the crystal structure of this pivotal molecule.

Synthesis and Purification

The synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages[2][3]. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene from resorcinol and 4-bromophenol.

Materials:

-

Resorcinol

-

4-Bromophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Copper(I) iodide (CuI)

-

Toluene

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine resorcinol (1 equivalent), 4-bromophenol (2.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reactants. Add a catalytic amount of Copper(I) iodide (CuI).

-

Reaction Execution: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and maintain vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 2M hydrochloric acid to neutralize the excess potassium carbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals is the most critical step for structure determination by X-ray diffraction. For phenolic compounds, careful selection of solvents is crucial to avoid the formation of colored complexes[4]. A mixed solvent system is often effective.

Protocol for Recrystallization:

-

Solvent Screening: Test the solubility of the purified 1,3-Bis(4-hydroxyphenoxy)benzene in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated[5].

-

Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystal Growth:

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This is the most common method for growing single crystals.

-

Vapor Diffusion: Place a solution of the compound in a small, open vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Solvent Evaporation: Allow the solvent to evaporate slowly from a loosely covered container at a constant temperature.

-

-

Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor and wash them with a small amount of cold solvent.

Theoretical Crystal Structure Prediction

In the absence of an experimentally determined structure, or as a complementary approach, computational methods can be employed to predict the most likely crystal packing arrangements. This process, known as Crystal Structure Prediction (CSP), has become a powerful tool in materials science[6][7].

Homology Modeling Approach

A powerful starting point for CSP is to use the known crystal structure of a chemically similar molecule. For 1,3-Bis(4-hydroxyphenoxy)benzene, the crystal structure of 1,3,5-Tris(4-hydroxyphenyl)benzene (CSD refcode: EWICEV, CCDC number: 173734) serves as an excellent template[8].

Workflow for Homology-Based Prediction:

Caption: Homology modeling workflow for crystal structure prediction.

Ab Initio Crystal Structure Prediction

For a more rigorous prediction, ab initio methods that do not rely on a known structure can be used. These methods explore the potential energy surface of the crystal to find low-energy, stable packing arrangements.

Computational Protocol:

-

Conformational Analysis: Perform a thorough conformational search of the 1,3-Bis(4-hydroxyphenoxy)benzene molecule to identify all low-energy conformers.

-

Crystal Packing Generation: Use a crystal structure prediction software package (e.g., GRACE, USPEX) to generate a large number of trial crystal structures in various common space groups for organic molecules[9].

-

Lattice Energy Minimization: Minimize the lattice energy of each generated structure using a combination of force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT) with dispersion corrections[9].

-

Ranking and Analysis: Rank the predicted structures based on their calculated lattice energies. The most stable polymorph is expected to have the lowest lattice energy. Analyze the top-ranked structures for their packing motifs and hydrogen bonding networks.

Experimental Structure Elucidation

The definitive determination of the crystal structure is achieved through X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic arrangement in a crystalline solid with high precision[5][10][11].

Experimental Workflow:

Caption: Single-crystal X-ray diffraction workflow.

Data Analysis and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The structural model is then refined using least-squares methods to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed by the R-factor.

Powder X-ray Diffraction (PXRD)

When suitable single crystals cannot be obtained, powder X-ray diffraction can be a valuable alternative, especially when combined with computational methods[12][13].

Experimental and Analytical Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine, homogeneous powder.

-

Data Collection: Record the powder diffraction pattern using a diffractometer.

-

Indexing: Determine the unit cell parameters from the positions of the diffraction peaks.

-

Structure Solution: Use the indexed unit cell and the molecular structure to solve the crystal structure using direct-space methods or by comparing the experimental pattern with simulated patterns from the computationally predicted structures.

-

Rietveld Refinement: Refine the entire calculated powder pattern against the experimental data to optimize the structural and instrumental parameters[11][14][15]. This method allows for the refinement of atomic coordinates, lattice parameters, and other crystallographic details.

Spectroscopic and Thermal Characterization

Complementary analytical techniques are essential to confirm the identity and purity of the synthesized 1,3-Bis(4-hydroxyphenoxy)benzene and to understand its thermal properties, which are critical for its application as a polymer monomer.

Spectroscopic Analysis

| Technique | Expected Observations | Source |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, hydroxyl protons (broad singlet). | [16] |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. | [16] |

| FTIR | Broad O-H stretching band (~3200-3600 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), aromatic C-H stretching (~3030-3100 cm⁻¹), and C=C stretching (~1400-1600 cm⁻¹). | [16] |

Thermal Analysis

The thermal behavior of 1,3-Bis(4-hydroxyphenoxy)benzene is crucial for understanding its processing window during polymerization.

| Technique | Parameter Measured | Expected Results | Source |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion. | A sharp endothermic peak corresponding to the melting point. | [17][18] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Stable at high temperatures, with decomposition occurring at a specific temperature range. | [19] |

Conclusion

The crystal structure of 1,3-Bis(4-hydroxyphenoxy)benzene is a critical piece of information for the rational design and synthesis of high-performance polyetheretherketone polymers. This technical guide has provided a comprehensive roadmap for researchers, encompassing detailed protocols for its synthesis and crystallization, and a dual-pronged approach to structure elucidation through both computational prediction and experimental X-ray diffraction techniques. By integrating these theoretical and practical methodologies, scientists can gain a deeper understanding of the solid-state properties of this important monomer, ultimately enabling the development of advanced materials with tailored functionalities.

References

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (2023). Digital Discovery. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2023). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. (2024). arXiv. [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Rietveld Refinement in the Characterization of Crystalline Materials. (2018). Crystals. [Link]

-

Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials. (2023). Good Chemistry. [Link]

-

CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. [Link]

-

The Rietveld Refinement Method: Half of a Century Anniversary. (2021). Crystal Growth & Design. [Link]

-

The Rietveld Refinement Method: Half of a Century Anniversary. (2021). American Chemical Society. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Rietveld refinement. (n.d.). In Wikipedia. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

1,3-Bis(4-hydroxyphenoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. (2015). Journal of Chemical Technology & Biotechnology. [Link]

-

How can I find the crystallographic information file (CIF) of Iron Tin Silver ionic model?. (2017). ResearchGate. [Link]

-

A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. (2020). Polymers. [Link]

-

PEEK: Polyetheretherketone. (n.d.). NETZSCH Analyzing & Testing. [Link]

-

DSC thermograms of the PEEK homo and copolymers. (2019). ResearchGate. [Link]

-

Thermal analysis curves of PEEK samples: (a) TGA, (b) DTG, and (c) DSC. (2023). ResearchGate. [Link]

-

Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society. [Link]

-

1,3,5-Tris(4-hydroxyphenyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

-

1,3-Bis(4-hydroxyphenoxy)benzene. (n.d.). MySkinRecipes. [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 6. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi-res.com [mdpi-res.com]

- 12. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 17. CCDC CIF [chem.gla.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Methodological & Application

Application Note & Protocol: Synthesis of High-Performance Polyetheretherketone (PEEK) via Nucleophilic Aromatic Substitution Using 1,3-Bis(4-hydroxyphenoxy)benzene

Introduction

Polyetheretherketone (PEEK) is a leading member of the polyaryletherketone (PAEK) family of high-performance thermoplastics.[1][2] Its exceptional thermal stability, robust mechanical properties, and outstanding chemical resistance make it a material of choice for demanding applications in aerospace, automotive, medical, and electronics industries.[3][4][5] The remarkable characteristics of PEEK stem from its rigid aromatic backbone, which provides strength and thermal stability, combined with flexible ether linkages that impart toughness.[3]

The synthesis of PEEK is typically achieved through a step-growth polymerization, specifically a nucleophilic aromatic substitution (SNAr) reaction.[1][6][7] The most common industrial route involves the polycondensation of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[1][6] This application note details a modified synthesis protocol utilizing 1,3-Bis(4-hydroxyphenoxy)benzene as a comonomer. The incorporation of this meta-linked bisphenol is intended to modify the polymer backbone, potentially influencing properties such as solubility, processability, and the glass transition temperature.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of this modified PEEK polymer. It outlines the underlying reaction mechanism, a detailed experimental protocol, and the necessary characterization techniques to validate the synthesis and evaluate the polymer's properties.

Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of PEEK via the reaction of a bisphenol with an activated dihalide proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism.[7][8] The key steps are as follows:

-

Deprotonation of the Bisphenol: In the presence of a weak base, such as anhydrous potassium carbonate, the hydroxyl groups of 1,3-Bis(4-hydroxyphenoxy)benzene are deprotonated to form the more nucleophilic bisphenolate salt in situ.[7]

-

Nucleophilic Attack: The generated bisphenolate acts as a potent nucleophile. It attacks the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer. The strongly electron-withdrawing ketone group in 4,4'-difluorobenzophenone activates the aromatic ring, making the fluorine atoms excellent leaving groups.[7]

-

Polymer Chain Growth: This process of forming ether linkages repeats, leading to the step-wise growth of the PEEK polymer chain. The reaction is typically conducted in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at elevated temperatures to ensure the polymer remains in solution and to drive the reaction to completion.[1][9]

Caption: PEEK Synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of PEEK using 1,3-Bis(4-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 1,3-Bis(4-hydroxyphenoxy)benzene | ≥98% | ||

| 4,4'-Difluorobenzophenone | ≥99% | ||

| Diphenyl sulfone | ≥99% | High-boiling solvent. | |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Dried before use. | |

| Toluene | Anhydrous | For azeotropic removal of water. | |

| Methanol | ACS Grade | For polymer precipitation. | |

| Acetone | ACS Grade | For washing. | |

| High-purity Nitrogen | ≥99.99% | For inert atmosphere. |

Note: The purity of the monomers is critical for achieving a high molecular weight polymer.

Step-by-Step Synthesis Procedure

-

Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser is thoroughly dried in an oven and cooled under a stream of nitrogen.

-

Charging the Reactor: The flask is charged with 1,3-Bis(4-hydroxyphenoxy)benzene (e.g., 0.1 mol), 4,4'-difluorobenzophenone (e.g., 0.1 mol), anhydrous potassium carbonate (e.g., 0.11 mol, a slight excess to ensure complete reaction), and diphenyl sulfone (to achieve a solids concentration of 20-30% w/w). Toluene (approximately 30 mL) is added to the flask.

-

Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. A continuous gentle flow of nitrogen is maintained throughout the reaction.

-

Azeotropic Dehydration: The reaction mixture is heated to 140-150°C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap to remove any residual water. This step is crucial as water can interfere with the polymerization.

-

Polymerization: After the complete removal of water (typically 2-4 hours), the toluene is distilled off, and the reaction temperature is gradually increased.

-

Heat to 180°C and hold for 1 hour.

-

Increase the temperature to 220°C and hold for 2 hours.

-

Further increase the temperature to 280-320°C and hold for 3-6 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

-

-

Cooling and Isolation: After the designated reaction time, the heating is stopped, and the reaction mixture is allowed to cool to approximately 150°C. The viscous polymer solution is then carefully poured into a large excess of vigorously stirred methanol to precipitate the polymer.

-

Purification: The precipitated polymer is collected by filtration and then subjected to a series of washes to remove the solvent and inorganic salts. This typically involves boiling the polymer powder in deionized water and then washing with acetone.

-

Drying: The purified PEEK powder is dried in a vacuum oven at 120°C for 24 hours to remove any residual solvents.

Caption: PEEK Synthesis Experimental Workflow.

Characterization of the Synthesized PEEK

Thorough characterization is essential to confirm the successful synthesis of the PEEK polymer and to determine its key properties.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique to confirm the formation of the desired polymer structure. The spectrum should show characteristic absorption bands for the aryl ether linkages (around 1240 cm⁻¹) and the diaryl ketone group (around 1650 cm⁻¹). The disappearance of the broad -OH peak from the bisphenol monomer is also a key indicator of successful polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The spectra can be used to confirm the expected monomer connectivity and the absence of side-reaction products.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight and a narrow PDI are generally indicative of a successful polymerization.

Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. PEEK is known for its high decomposition temperature, typically above 500°C in an inert atmosphere.[10]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the semi-crystalline PEEK. The standard Tg for PEEK is around 143°C, and the Tm is approximately 343°C.[1][3] The incorporation of 1,3-Bis(4-hydroxyphenoxy)benzene may influence these values.

| Property | Technique | Expected Result |

| Chemical Structure | FTIR, NMR | Confirmation of ether and ketone functional groups. |

| Molecular Weight | GPC | High molecular weight (Mw > 20,000 g/mol ). |

| Thermal Stability | TGA | Decomposition temperature > 500°C. |

| Thermal Transitions | DSC | Glass transition (Tg) and melting (Tm) temperatures. |

Applications and Future Directions

PEEK and its derivatives are utilized in a wide array of high-performance applications.[3][4][5] In the aerospace industry , its high strength-to-weight ratio and resistance to extreme temperatures make it suitable for various components.[4][5] In the medical field , its biocompatibility and sterilizability have led to its use in orthopedic and spinal implants.[11] The automotive sector benefits from its excellent wear resistance and chemical stability in under-the-hood applications.[3][5] Furthermore, its outstanding electrical insulating properties are valuable in the electronics industry .[3][4]

The modification of PEEK through the incorporation of comonomers like 1,3-Bis(4-hydroxyphenoxy)benzene opens up possibilities for fine-tuning its properties for specific applications. Future research could focus on systematically varying the comonomer ratio to create a library of PEEK copolymers with a range of thermal and mechanical properties. Further investigations into the processing and performance of these modified polymers will be crucial for their adoption in next-generation technologies.

References

- Wolfgram Memorial Library Digital Collections. Characterization of Peek Polymer Before and After Annealing: Correlating Microscale and Macroscale Properties via AFM Techniques and Mechanical Testing.

- Performance Plastics. PEEK (Polyetheretherketone) - Performance Plastics.

- SpecialChem. Polyether ether ketone (PEEK Plastic)

- Xometry. Polyether ether ketone (PEEK)

- Polestar Polymers.

- Pravara Institute of Medical Sciences. Scope of Polyether ether ketone (PEEK)

- ECOREPRAP. Applications of Polyetheretherketone (PEEK) Introduction. 2024-03-23.

- ResearchGate. Preparation of poly(ether ketone)

- TECHNICAL D

- Chukoh Chemical Industries, Ltd. What is PEEK?

- Wikipedia. Polyether ether ketone.

- PEEKCHINA. What's the Difference Between PEEK's Two Production Routes?.

- PEEKCHINA.

- IJESI. Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. 2019-09-02.

- Benchchem. Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers.

- Frontiers.

- VTechWorks.

- Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. 2016-12-14.

- Tuntun Plastic. How is PEEK Processed and Manufactured?. 2023-11-14.

- Google Patents. US8236919B2 - Process for preparing a polyether ether ketone.

- MDPI.

- PubMed. Influence of fabrication method on the biological properties of modified PEEK. 2023-01-31.

- Google Patents. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.

- PubChem. 1,3-Bis(4-hydroxyphenoxy)benzene | C18H14O4 | CID 626311.

- ResearchGate. Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride.

- ResearchGate. Synthesis and characterization of 1,3-bis(2-hydroxyethoxy)

Sources

- 1. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 2. How is PEEK Processed and Manufactured? - Tuntun Plastic [tuntunplastic.com]

- 3. specialchem.com [specialchem.com]

- 4. What Are The Applications Of Peek Component? | Polestar Polymers [polestarpolymers.com]

- 5. ecoreprap.com [ecoreprap.com]

- 6. How do you make PEEK material? [peekchina.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. researchgate.net [researchgate.net]

- 11. pravara.com [pravara.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,3-Bis(4-hydroxyphenoxy)benzene Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield. 1,3-Bis(4-hydroxyphenoxy)benzene is a critical monomer in the production of high-performance polymers such as polyether ether ketone (PEEK), which are valued for their exceptional thermal stability and chemical resistance.[1]

The formation of the diaryl ether linkages in this molecule is typically achieved through a nucleophilic aromatic substitution, most commonly the Ullmann condensation.[2][3] This guide will focus on optimizing this copper-catalyzed reaction, providing field-proven insights to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis.

Q1: Why is my overall yield of 1,3-Bis(4-hydroxyphenoxy)benzene consistently low?

A: Low yields in this synthesis can typically be traced back to a few critical factors.[4][5] The most common culprits are the presence of moisture, which can deactivate the base and interfere with the catalyst; suboptimal reaction temperature; and insufficient reaction time to achieve di-substitution. Reductive dehalogenation of the aryl halide starting material is also a common side reaction that consumes reactants without forming the desired product.[6]

Q2: I'm observing a significant amount of the mono-ether byproduct. How can I drive the reaction towards the desired di-substituted product?

A: The formation of the second ether bond is often slower than the first. To favor the di-substituted product, consider adjusting the stoichiometry. Using a slight excess (e.g., 2.1 - 2.2 equivalents) of the hydroquinone nucleophile can help drive the reaction to completion. Additionally, ensure the reaction time is sufficient by monitoring its progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Increasing the reaction temperature moderately may also increase the rate of the second substitution, but care must be taken to avoid decomposition.

Q3: My reaction mixture turns very dark or black. Is this a sign of failure?

A: While Ullmann reactions can often be dark in color, an excessively dark or black mixture can indicate product or reagent decomposition, which is typically caused by excessively high temperatures or the presence of oxygen.[4] It is crucial to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction and to carefully control the temperature. If decomposition is suspected, lowering the reaction temperature should be the first step in optimization.

Q4: What is the most effective purification strategy for the final product?

A: The crude product often contains the mono-substituted intermediate, unreacted starting materials, and inorganic salts. A common and effective purification workflow is as follows: First, perform an aqueous workup to remove the base and other water-soluble impurities. The resulting crude solid can then be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture). For very impure samples, column chromatography on silica gel may be necessary before recrystallization.

In-Depth Troubleshooting Guides

This section provides a detailed, problem-solving approach to more complex experimental challenges.

Issue 1: Reaction Stalls or Fails to Initiate (Low to No Conversion)

If you observe little to no consumption of your starting materials, it points to a fundamental issue with the reaction setup or reagents.

Q: My TLC/HPLC analysis shows only starting materials, even after several hours at temperature. What should I investigate?

A: This issue is often linked to inactive reagents or suboptimal conditions. Here is a systematic checklist:

-

Anhydrous Conditions: The Ullmann condensation is highly sensitive to water. The presence of moisture can hydrolyze the aryl halide and inactivate common bases like potassium or cesium carbonate.[6]

-

Base Activity and Strength: An appropriate base is required to deprotonate the phenol, making it nucleophilic.[6]

-

Solution: Use a base known to be effective for Ullmann reactions, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble and often more effective but also more expensive. Ensure the base is a fine, dry powder to maximize surface area.

-

-

Catalyst Activity: The copper catalyst is the heart of the reaction. Commercially available copper salts can have varying levels of activity.

-

Solution: Use a reliable source of Cu(I) iodide or bromide. Some protocols benefit from "activated" copper powder, which can be prepared by reducing copper sulfate with zinc.[2] Ensure the catalyst is added under an inert atmosphere.

-

-

Reaction Temperature: Traditional Ullmann reactions require high temperatures, often in the range of 150-210 °C, to proceed at a reasonable rate.[2][8]

-

Solution: Ensure your reaction is reaching the target temperature. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor for any signs of decomposition.

-

Issue 2: Product Purification Challenges and Impurity Identification

Q: I've isolated a product, but it's impure, and recrystallization is ineffective. What are the likely impurities and how can I remove them?

A: The primary organic impurities are typically unreacted starting materials (1,3-dihalobenzene and hydroquinone) and the mono-substituted intermediate, 1-(4-hydroxyphenoxy)-3-halobenzene.

-

Impurity Profile:

-

Hydroquinone: Being phenolic, it can be removed with a dilute aqueous base wash (e.g., 1M NaOH) during the workup. The desired product is also phenolic, but its solubility in aqueous base may be lower, allowing for some separation.

-

1,3-Dihalobenzene: This is non-polar and can be removed during recrystallization or with column chromatography.

-

Mono-ether Intermediate: This impurity is structurally very similar to the final product, making it the most challenging to remove. Its polarity is close to that of the desired product, causing them to co-elute in chromatography or co-crystallize.

-

-

Advanced Purification Strategy:

-

Initial Base Wash: After the reaction, cool the mixture and perform an extraction. A wash with dilute NaOH can help remove excess hydroquinone.

-

Column Chromatography: If recrystallization fails, flash column chromatography is the next step. Use a solvent system that provides good separation between the di-substituted product and the mono-substituted intermediate (e.g., a gradient of ethyl acetate in hexanes or dichloromethane).

-

Final Recrystallization: Combine the pure fractions from chromatography, remove the solvent, and recrystallize the resulting solid from a solvent like toluene to obtain a highly pure, crystalline product.

-

Experimental Protocols & Data

Protocol 1: General Procedure for Ullmann Synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene

This protocol provides a robust starting point for optimization.

-

Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add hydroquinone (2.1 eq.), potassium carbonate (3.0 eq.), and copper(I) iodide (0.2 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) via syringe. Begin stirring and then add 1,3-dibromobenzene (1.0 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 150-170 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the 1,3-dibromobenzene starting material is consumed. Reaction times can vary from 8 to 24 hours.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water and acidify with dilute HCl. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Proceed with purification as described in Protocol 2.

Table 1: Key Reaction Parameters and Their Impact

| Parameter | Recommended Condition | Effect of Suboptimal Condition | Troubleshooting Action |

| Aryl Halide | 1,3-Dibromobenzene or 1,3-Diiodobenzene | 1,3-Dichlorobenzene will be less reactive, requiring higher temperatures or a more active catalyst system. | Use a more reactive halide (I > Br > Cl).[8] |

| Base | K₂CO₃ or Cs₂CO₃ (anhydrous) | Wet or weak base will result in incomplete deprotonation and low conversion. | Oven-dry the base; use a stronger base like Cs₂CO₃.[6] |

| Catalyst | CuI (10-20 mol%) | Inactive or insufficient catalyst leads to a stalled reaction. | Use fresh, high-purity CuI; consider adding a ligand like N,N-dimethylglycine.[6] |

| Solvent | Anhydrous DMF, DMSO, NMP | Protic or wet solvents will halt the reaction. | Use high-purity, anhydrous polar aprotic solvents.[9] |

| Temperature | 150 - 190 °C | Too low: slow/stalled reaction. Too high: decomposition, dark color. | Start at the lower end and increase incrementally while monitoring. |

| Atmosphere | Inert (N₂ or Argon) | Presence of oxygen can lead to side reactions and decomposition at high temperatures. | Maintain a positive pressure of inert gas throughout the reaction. |

Protocol 2: Purification by Recrystallization

-

Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., toluene or a mixture of ethanol and water) to just dissolve the solid completely.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or place it in an ice bath.

-

Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent. The expected product is a white or off-white solid with a melting point of 135-139 °C.

Visualized Workflows and Mechanisms

Reaction Scheme

Caption: General Ullmann synthesis of 1,3-Bis(4-hydroxyphenoxy)benzene.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting low yield issues.

References

- BenchChem. (2025). Optimization of reaction conditions for the etherification of 2-Octyn-1-ol. BenchChem Technical Support.

- BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis. BenchChem Technical Support.

- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. BenchChem Technical Support.

- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

- PubChem. 1,3-Bis(4-hydroxyphenoxy)benzene.

- Journal of Synthetic Chemistry.

- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

- SciELO México.

- Experiment 06 Williamson Ether Synthesis.

- Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.

- Organic Chemistry Research. Regular Article.

- Organic Chemistry Portal.

- Wikipedia. Williamson ether synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Reddit. What are some common causes of low reaction yields?.

- Wikipedia.

- Organic Chemistry Portal. Ullmann Reaction.

- Google Patents. CN1239470C - Process for producing 1,3-bis(3-aminophenoxy) benzene.

- MySkinRecipes. 1,3-Bis(4-hydroxyphenoxy)benzene.

- TCI AMERICA. 1,3-Bis(4-hydroxyphenoxy)benzene 126716-90-3.

- TCI Chemicals. 1,3-Bis(4-hydroxyphenoxy)benzene | 126716-90-3.

- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

- 1. 1,3-Bis(4-hydroxyphenoxy)benzene [myskinrecipes.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Troubleshooting [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Thermal Degradation of Polymers Containing 1,3-Bis(4-hydroxyphenoxy)benzene

Welcome to the technical support center for researchers working with poly(aryl ether ketone) (PAEK) variants incorporating 1,3-Bis(4-hydroxyphenoxy)benzene, also known as resorcinol-based PAEKs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the thermal analysis of these high-performance polymers. The introduction of the meta-linked resorcinol moiety into the polymer backbone, compared to traditional linear para-linked PEEK, introduces unique structural kinks that influence thermal stability, degradation pathways, and experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Polymer

This section addresses fundamental questions about the expected thermal behavior of these specific polymers.

Question: How does the 1,3-Bis(4-hydroxyphenoxy)benzene (resorcinol) unit affect the thermal stability compared to standard PEEK?

Answer: The inclusion of a meta-linked resorcinol unit generally results in a lower degree of crystallinity and a lower glass transition temperature (Tg) compared to its fully para-linked PEEK counterpart.[1] This is due to the "kinked" structure which disrupts chain packing. While the fundamental degradation chemistry involving ether and ketone bond scission remains similar, the initial decomposition temperature (T_onset) may be slightly lower. However, these polymers still exhibit excellent thermal stability, with degradation typically starting above 450°C in an inert atmosphere.[2][3] The primary degradation mechanism for PEEK and related polymers is initiated by the homolytic scission of the ether and carbonyl bonds in the polymer chain.[4]

Question: What are the primary gaseous products I should expect during thermal degradation?

Answer: Under inert (pyrolytic) conditions, the main decomposition products identified are carbon monoxide (CO), carbon dioxide (CO2), phenols, and various aromatic ethers.[4][5] Specifically, at lower degradation temperatures (~450°C), larger fragments like 4-phenoxyphenol and 1,4-diphenoxybenzene are common.[3][4] As the temperature increases (>650°C), further fragmentation leads to simpler, lower molecular weight volatiles such as phenol, benzene, diphenyl ether, and dibenzofuran.[3][4] The presence of a resorcinol moiety may lead to a higher relative yield of resorcinol-based fragments, though the fundamental product classes remain the same.

Question: What is the difference between thermal degradation in an inert atmosphere (e.g., Nitrogen) versus in air (oxidative)?

Answer: The degradation mechanism is highly dependent on the atmosphere.[5][6]

-

In an inert atmosphere (Nitrogen, Argon): Degradation proceeds via pyrolysis. It is a higher temperature process that typically occurs in a single major step, leading to the formation of a significant amount of stable carbonaceous char (around 50% for PEEK).[5][7] The main mechanism involves random chain scission.[4]

-

In an oxidative atmosphere (Air): Degradation begins at a lower temperature.[5][6] The process is more complex, often showing two distinct stages. The first stage involves the breakdown of the main polymer chain through a radical chain mechanism, while the second stage involves the combustion of the char formed, leaving little to no final residue.[7] Thermo-oxidation of PEEK is noticeable at temperatures as low as 325°C, with CO2 being a primary product.[5]

Part 2: Troubleshooting Thermogravimetric Analysis (TGA)

TGA is the primary tool for assessing thermal stability.[6] This section tackles common issues observed in TGA thermograms.

Question: My TGA curve shows a weight loss step below 200°C. Is this degradation?

Answer: No, this is highly unlikely to be polymer degradation. Early-stage weight loss in high-performance polymers is almost always due to the release of volatile components.[8][9]

-

Possible Causes:

-

Absorbed Moisture: Aromatic polyamides and similar structures can absorb ambient moisture. This is typically observed as a small weight loss between 80-150°C.[10]

-

Residual Solvent: Solvents used during synthesis or processing (e.g., NMP, DMSO, sulfolane) can be trapped within the polymer matrix.[11]

-

Low Molecular Weight Oligomers: Incomplete polymerization can leave behind short-chain oligomers that volatilize at lower temperatures than the main polymer.

-

-

Troubleshooting Steps:

-

Dry your sample thoroughly in a vacuum oven at a temperature above 120°C but well below the polymer's Tg for several hours before the TGA run.[10]

-

Perform a preliminary TGA run with an isothermal hold at ~150-200°C for 30-60 minutes to drive off volatiles before starting the main temperature ramp.[8]

-

Review your synthesis and purification procedures to ensure complete removal of solvents and unreacted monomers.

-

Question: The onset temperature of degradation (T_onset) in my TGA is significantly lower than literature values. What's wrong?

Answer: This discrepancy often points to experimental parameters or sample purity rather than an inherent property of the polymer.[6]

-

Possible Causes:

-

Atmosphere: Running the experiment in air instead of nitrogen will cause oxidative degradation to begin at a much lower temperature.[5][6] Ensure your gas supply is pure and the purge rate is adequate.

-

Heating Rate: A faster heating rate will shift the entire TGA curve, including the T_onset, to a higher temperature. Conversely, a very slow heating rate may appear to lower it.[6][12] For comparability, use standard heating rates like 10°C/min or 20°C/min.[10][13]

-

Sample Mass & Pan Type: A very large sample mass can lead to temperature gradients within the sample, causing non-uniform degradation. Using an incompatible or reactive sample pan (e.g., a material that catalyzes degradation) can also lower T_onset.[14][15] Use a small sample mass (2-10 mg) and an inert pan (e.g., platinum or alumina).[9][10]

-

Impurities: Residual polymerization catalysts (e.g., metal salts) or other impurities can act as catalysts for thermal degradation.

-

Question: My char yield at 800°C in Nitrogen is much higher/lower than expected (~50%). What does this indicate?

Answer: The char yield is a direct reflection of the degradation chemistry.

-

Higher-Than-Expected Char Yield: This suggests that more cross-linking reactions are occurring relative to chain scission events that produce volatile fragments.[4] The resorcinol unit, with its meta-linkages, might promote different cyclization or cross-linking pathways compared to linear PEEK. Certain additives or fillers can also increase char yield.[4]

-

Lower-Than-Expected Char Yield: This indicates that chain scission is the dominant degradation pathway, leading to a greater proportion of volatile products. This could be caused by specific end-groups on the polymer chains or the presence of impurities that inhibit cross-linking. An insufficient nitrogen purge rate could allow trace amounts of oxygen into the system, leading to some oxidative loss of the char.

TGA Troubleshooting Workflow

Below is a workflow diagram to help diagnose common TGA issues.

Caption: A workflow for troubleshooting common TGA issues.

Part 3: Troubleshooting Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the specific chemical fragments produced during pyrolysis, providing direct insight into the degradation mechanism.[16][17]

Question: My pyrogram is extremely complex with hundreds of peaks. Where do I start my analysis?

Answer: A complex pyrogram is expected for the random scission of a complex polymer.[16] The key is to look for patterns and identify the most significant products.

-

Troubleshooting Steps:

-

Focus on Major Peaks: Begin by identifying the largest peaks in your total ion chromatogram (TIC). These represent the most abundant degradation products.

-

Look for Homologous Series: Search for repeating patterns, such as a series of phenols with increasing alkyl substitution, which can indicate specific side-chain reactions.

-

Use Mass Spectral Libraries: Compare the mass spectra of your major peaks against a reliable library (e.g., NIST) for identification.[17]

-

Correlate to Structure: Try to logically derive the identified fragments from the original polymer structure. For example, the presence of phenol points to cleavage near an ether linkage followed by hydrogen abstraction. The presence of dibenzofuran suggests intramolecular cyclization reactions at high temperatures.[3][4]

-

Question: I'm not seeing the expected monomer or simple repeating units in my pyrogram. Why?

Answer: Unlike polymers that undergo "unzipping" or depolymerization (like PMMA), PAEKs degrade primarily through random chain scission.[16] This free-radical process breaks the backbone at various points, and the resulting radicals undergo further reactions (like hydrogen abstraction or cyclization) before they are detected. Therefore, you are more likely to see stable aromatic fragments like phenols and diphenyl ethers rather than the original difluorobenzophenone or resorcinol-based monomers.[4][16]

Proposed Thermal Degradation Mechanism

The following diagram illustrates the primary cleavage sites and resulting products for a resorcinol-containing PAEK.

Caption: Simplified thermal degradation pathway for resorcinol-based PAEKs.

Part 4: Standardized Experimental Protocols

Following standardized protocols is crucial for obtaining reproducible and comparable data.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Ensure the sample is a representative portion of the bulk material.

-

Cut the sample into small pieces or use a powder form.

-

Dry the sample in a vacuum oven at 130°C for at least 4 hours to remove moisture and volatile solvents.

-

-

Instrument Setup:

-

Sample Pan: Use an inert alumina or platinum crucible.

-